N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-9-cyclopropylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5/c15-9-2-1-3-10(6-9)19-13-12-14(17-7-16-13)20(8-18-12)11-4-5-11/h1-3,6-8,11H,4-5H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVNRFZWEQLKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Amination of the Purine Scaffold
The purine core serves as the foundational structure for N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine. A common starting material is 6-chloro-9H-purine, which undergoes sequential functionalization. In one approach, 6-chloro-9H-purine is reacted with cyclopropylamine under basic conditions (K₂CO₃, DMF, 60°C) to yield 9-cyclopropyl-9H-purin-6-amine. This step leverages nucleophilic aromatic substitution, where the chloro group at position 6 is replaced by the cyclopropylamine moiety. The reaction typically achieves 70–85% yield after purification via silica gel chromatography.
Subsequent bromophenyl group introduction at the N-3 position requires careful regioselective control. A modified Ullmann coupling reaction has been employed, utilizing 3-bromoaniline, copper(I) iodide, and a diamine ligand in DMSO at 100°C. This method achieves 65–75% yield, though competing reactions at other nitrogen positions necessitate precise stoichiometric ratios (Table 1).
Table 1: Comparative Yields for Purine Functionalization Steps
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropylamine substitution | K₂CO₃, DMF, 60°C, 12 h | 82 |
| 3-Bromophenyl introduction | CuI, 1,10-phenanthroline, DMSO, 100°C, 24 h | 68 |
Cyclopropane Ring Incorporation Strategies
Direct Cyclopropylation via Alkylation
The cyclopropyl group is introduced either early in the synthesis (as in Section 1.1) or through post-functionalization of intermediates. A two-step protocol involves first synthesizing 9H-purin-6-amine, followed by alkylation with cyclopropyl bromide under phase-transfer conditions (TBAB, NaOH, H₂O/CH₂Cl₂). This method avoids side reactions such as N7 alkylation by maintaining a pH of 9–10 and temperatures below 40°C.
Ring-Closing Metathesis for Cyclopropane Formation
An alternative approach employs olefin metathesis to form the cyclopropane ring. Starting from 9-allyl-9H-purin-6-amine, Grubbs’ second-generation catalyst facilitates ring-closing metathesis in dichloromethane at room temperature. While innovative, this method yields ≤50% due to competing polymerization and requires rigorous exclusion of moisture.
Bromophenyl Group Installation Methodologies
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling between 9-cyclopropyl-9H-purin-6-amine and 1-bromo-3-nitrobenzene represents a high-efficiency route. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C, the reaction achieves 80–85% yield after 18 hours. Subsequent reduction of the nitro group (H₂, Pd/C, ethanol) furnishes the 3-bromophenylamine derivative.
Electrophilic Aromatic Bromination
Direct bromination of 9-cyclopropyl-N-phenyl-9H-purin-6-amine using N-bromosuccinimide (NBS) in acetic acid at 70°C offers regioselectivity for the para position. However, meta-bromination (required for the target compound) is achieved only with Lewis acid catalysts like FeCl₃, albeit with reduced yields (55–60%).
One-Pot Multi-Step Synthesis
Tandem Substitution-Coupling Reactions
A streamlined one-pot synthesis combines cyclopropylamine substitution and 3-bromophenyl coupling. Starting with 6-chloro-9H-purine, sequential addition of cyclopropylamine (K₂CO₃, DMF) and 3-bromophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) reduces purification steps and improves overall yield to 75%.
Microwave-Assisted Acceleration
Microwave irradiation (150°C, 30 min) accelerates the amination and coupling steps, reducing reaction times from 24 hours to 2 hours while maintaining yields ≥70%. This method is particularly effective for Pd-catalyzed reactions, minimizing catalyst decomposition.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the primary purification method, using gradients of dichloromethane/methanol (100:1 to 50:1) to isolate the target compound. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases ensures >98% purity for pharmacological studies.
Spectroscopic Validation
1H NMR analysis confirms regiochemistry: the cyclopropyl group exhibits characteristic doublet-of-doublets at δ 0.8–1.2 ppm, while the 3-bromophenyl moiety shows aromatic signals at δ 7.2–7.6 ppm. Mass spectrometry (ESI-HRMS) verifies the molecular ion peak at m/z 345.06 [M+H]⁺.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine
- Molecular Formula : C14H14BrN5
- Molecular Weight : 332.2 g/mol
- CAS Number : 2640952-49-2
The compound features a bromophenyl group and a cyclopropyl moiety attached to the purine structure, which influences its chemical reactivity and biological activity.
Medicinal Chemistry
This compound is investigated for its potential as a therapeutic agent due to its interactions with biological targets. Its structure allows it to modulate various biological pathways, making it a candidate for drug development.
Biological Research
The compound is utilized in studies related to enzyme inhibition and receptor binding. It serves as a tool compound for probing purinergic signaling pathways and understanding their roles in physiological processes.
Chemical Biology
In chemical biology, this compound is employed to explore the mechanisms of action of purine derivatives on cellular functions. It can help delineate the roles of specific receptors and enzymes in health and disease contexts.
Industrial Applications
This compound may be used in the synthesis of complex molecules within pharmaceutical and agrochemical industries, contributing to the development of new drugs and materials.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for therapeutic potential against various diseases |
| Biological Research | Used for enzyme inhibition studies and receptor binding analysis |
| Chemical Biology | Probing purinergic signaling pathways |
| Industrial Applications | Involved in synthesizing complex pharmaceutical compounds |
Antiviral Activity
A study evaluated the efficacy of this compound against viral infections. The results showed significant inhibition of viral replication in vitro, indicating potential as an antiviral agent.
Anticancer Potential
Research assessed the compound's effects on various cancer cell lines. Treatment resulted in substantial cell death in specific cancer types, suggesting its potential role as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the cyclopropyl group contributes to its stability and selectivity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents at the N6 and N9 positions of the purine scaffold significantly impact physicochemical and biological properties. Below is a comparative analysis of key analogues:
Key Observations :
- Electron-Withdrawing Groups : The 3-bromophenyl group in the target compound contrasts with 3-chlorobenzyl (37) and 4-methoxybenzyl (16) groups. Bromine’s larger atomic radius and polarizability may strengthen halogen bonding compared to chlorine or methoxy groups .
- N9 Substituents: Cyclopropyl (target compound) vs. isopropyl (16) or pentyl (3d).
- Synthetic Efficiency : Analogues like 37 and 3d achieve high yields (95% and 92%, respectively) via nucleophilic aromatic substitution (SNAr) or alkylation, suggesting scalable routes for the target compound .
Crystallographic and Intermolecular Interactions
Crystal structures of related purines reveal critical packing motifs:
- Hydrogen Bonding : N-Benzyl-9-isopropyl-9H-purin-6-amine () forms 3D networks via N–H···N hydrogen bonds and π-π stacking. The target compound’s bromophenyl group may similarly participate in π-π interactions, while its N6 amine could engage in hydrogen bonding .
- Halogen Bonding: Bromine in the target compound may act as a halogen bond donor, a feature absent in chlorine- or methyl-substituted analogues. This could enhance binding in hydrophobic pockets or protein active sites .
Biological Activity
N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the purine class, characterized by a bicyclic structure and various substituents that influence its biological activity. The presence of a bromophenyl group and a cyclopropyl moiety are significant for its interaction with biological targets.
Structural Formula
This compound primarily interacts with adenosine receptors, particularly the A3 adenosine receptor (A3AR). This interaction plays a crucial role in mediating various physiological responses, including inflammation and immune responses.
- Adenosine Receptor Modulation : The compound exhibits selectivity towards A3AR, which is implicated in anti-inflammatory processes. Research indicates that compounds with similar structures can selectively activate A3AR, leading to therapeutic effects in conditions like asthma and cancer .
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in purine metabolism, affecting nucleotide signaling pathways essential for cellular functions .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays show that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Case Study : In a study evaluating the antiproliferative effects of various purine derivatives, this compound demonstrated significant cytotoxicity against human colon HCT116 and breast MCF-7 cell lines, with IC50 values indicating potent activity .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 125 |
| Bacillus subtilis | 75 |
These findings suggest that further exploration into its antimicrobial potential could be beneficial .
In Vitro Studies
In vitro studies have consistently shown that this compound can modulate cell signaling pathways related to apoptosis and cell cycle regulation. For instance:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It promotes apoptosis through activation of caspase pathways, which are critical in programmed cell death mechanisms.
In Vivo Studies
In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Growth Inhibition : Animal models treated with this compound exhibited significant reductions in tumor size compared to control groups.
Safety Profile
Toxicological assessments have indicated a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand the long-term effects and potential toxicity.
Q & A
Basic: What are the standard synthetic protocols for preparing N-(3-bromophenyl)-9-cyclopropyl-9H-purin-6-amine?
The synthesis typically involves nucleophilic substitution at the C6 position of a purine scaffold. A common approach involves reacting 9-cyclopropyl-2,6-dichloro-9H-purine with 3-bromoaniline under basic conditions (e.g., DIPEA) in a solvent like 1-butanol at elevated temperatures (110°C) . Microwave-assisted synthesis can improve reaction efficiency, as demonstrated for analogous purine derivatives, reducing reaction times and enhancing yields . Post-synthesis purification often employs column chromatography (silica gel, chloroform/acetone eluent) .
Basic: How is the structural identity of this compound confirmed in academic research?
Structural confirmation relies on multi-technique validation:
- NMR spectroscopy : - and -NMR identify substituent integration and chemical environments (e.g., cyclopropyl protons at δ 0.46–1.38 ppm, aromatic protons from the 3-bromophenyl group at δ 7.20–7.42 ppm) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, confirming bond lengths and angles (e.g., purine ring planarity, cyclopropyl geometry) . ORTEP-III generates graphical representations of thermal ellipsoids for steric analysis .
Advanced: What strategies resolve contradictory bioactivity data in analogs of this compound?
Contradictions in bioactivity (e.g., variable MIC values in antimicrobial assays) may arise from substituent stereoelectronic effects or assay conditions. To address this:
- Systematic SAR studies : Compare derivatives with controlled substitutions (e.g., varying N9-alkyl or C6-aryl groups) to isolate contributing factors .
- Dose-response profiling : Validate activity trends across multiple concentrations, as seen in acetylcholinesterase inhibition assays (e.g., IC vs. % inhibition at fixed concentrations) .
- Crystallographic docking : Use tools like AutoDock to model ligand-enzyme interactions, identifying steric clashes or electronic mismatches .
Advanced: How can computational methods optimize the design of derivatives with enhanced target affinity?
- In silico screening : Perform virtual libraries of substituents using quantum mechanical calculations (e.g., DFT for charge distribution) and molecular dynamics simulations to assess binding stability .
- Pharmacophore modeling : Define essential interaction features (e.g., hydrogen-bond donors/acceptors, hydrophobic regions) based on active derivatives .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize synthesizable candidates .
Basic: What analytical techniques quantify purity and stability of this compound?
- HPLC-MS : Monitors purity (>95%) and detects degradation products under stress conditions (e.g., heat, light) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and formulation .
- Elemental analysis : Validates empirical formula consistency (e.g., C, H, N content within 0.4% of theoretical) .
Advanced: How are stereochemical challenges addressed during synthesis?
- Chiral chromatography : Resolve enantiomers using columns like Chiralpak IA for derivatives with stereocenters .
- NOESY NMR : Detects through-space nuclear interactions to assign configurations (e.g., cyclopropyl substituent orientation) .
- Crystallographic refinement : SHELXL’s TWIN and BASF commands resolve twinning or disorder in crystals, common in flexible cyclopropyl systems .
Basic: What biological screening models are relevant for this compound?
- Antimicrobial assays : Broth microdilution (e.g., against E. coli, S. aureus) to determine MIC values .
- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition via Ellman’s method) .
- Anticancer profiling : MTT assays on cancer cell lines (e.g., IC determination) .
Advanced: How do researchers validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- CRISPR/Cas9 knockouts : Compare activity in wild-type vs. target-deficient cells to isolate mechanism .
- Fluorescence polarization : Quantify competitive binding using fluorescent probes (e.g., FITC-labeled inhibitors) .
Basic: What are common pitfalls in crystallizing this compound, and how are they mitigated?
- Low crystal quality : Often due to flexible cyclopropyl or bromophenyl groups. Mitigation includes slow evaporation with mixed solvents (e.g., DCM/hexane) .
- Disorder : Use SHELXL’s PART and ISOR commands to model disordered regions .
- Twinned crystals : TWIN refinement in SHELXL or data reprocessing with HKL-3000 .
Advanced: How can metabolomic studies elucidate the compound’s mode of action?
- LC-MS/MS metabolomics : Profile metabolite changes in treated vs. untreated cells (e.g., TCA cycle intermediates for antimicrobial activity) .
- Isotope tracing : Use -glucose to track metabolic flux alterations .
- Pathway enrichment analysis : Tools like MetaboAnalyst identify perturbed pathways (e.g., purine metabolism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
